2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol
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Overview
Description
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.10 g/mol . This compound is part of the class of organic compounds known as bromides and fluorinated building blocks. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Sodium hydride is used in tetrahydrofuran (THF) at 0°C for 1 hour.
Step 2: The reaction mixture is then stirred at 20°C for 3 hours.
Step 3: Sodium tetrahydroborate is added in methanol and THF, and the reaction is carried out at 0-20°C for 4 hours.
Industrial production methods for this compound are not widely documented, but they generally follow similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds or reduced to form alkanes.
Addition Reactions: The compound can participate in addition reactions with electrophiles due to the presence of the benzyl group.
Common reagents used in these reactions include sodium hydride, sodium tetrahydroborate, and various solvents like THF and methanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol is utilized in several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene rings . The hydroxyl groups can also engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
2-(2-Bromo-5-fluorobenzyl)propane-1,3-diol can be compared with other similar compounds such as:
2-Bromo-2-nitropropane-1,3-diol (Bronopol): A widely used antimicrobial compound with similar brominated and hydroxyl functional groups.
2,2-Bis(bromomethyl)propane-1,3-diol: Another brominated diol used as a flame retardant.
Properties
Molecular Formula |
C10H12BrFO2 |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
2-[(2-bromo-5-fluorophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrFO2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
InChI Key |
YBQBMKQKGCLJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(CO)CO)Br |
Origin of Product |
United States |
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